Acide 15-(4-iodophényl)pentadecanoïque

Vue d'ensemble

Description

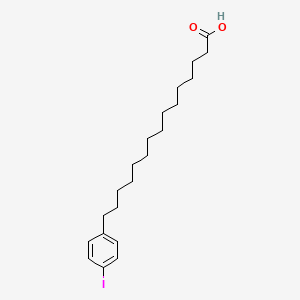

Acide 15-[4-(123I)iodophényl]pentadecanoïque , est un composé radiopharmaceutique utilisé en imagerie médicale nucléaire. Sa formule moléculaire est C21H33123IO2 , avec une masse moyenne d'environ 440,5 Da .

Applications De Recherche Scientifique

Synthesis and Radiolabeling

The synthesis of 15-(4-Iodophenyl)pentadecanoic acid involves the radioiodination of the fatty acid using various methods. A notable approach is the use of Chloramine-T as an oxidant in a rapid method to achieve high radiochemical yields (90% ± 1.4%) and purity (>99%) at room temperature within a short reaction time (3 minutes) . This efficiency is critical for clinical applications where rapid synthesis is necessary.

SPECT Imaging

15-(4-Iodophenyl)pentadecanoic acid is primarily utilized as a SPECT tracer for evaluating myocardial fatty acid metabolism. The compound is catabolized to para-iodobenzoic acid, which facilitates its elimination through the kidneys and liver, thus enhancing the target-to-background ratio in imaging studies . Research indicates that p-IPPA exhibits rapid myocardial clearance, which can limit its effectiveness for regional uptake assessment but remains valuable for general metabolic studies .

PET Imaging

In addition to SPECT, p-IPPA's analogs have been developed for PET imaging applications. For instance, 15-(4-[11C]methylphenyl)pentadecanoic acid has been synthesized to assess fatty acid metabolism using positron-emitting isotopes . These developments allow for more detailed imaging capabilities and better kinetic modeling of myocardial metabolism.

Comparative Studies

Comparative studies involving p-IPPA and other iodinated fatty acids have highlighted differences in uptake and oxidation rates in myocardial tissues. For example, in canine models, p-IPPA displayed lower myocardial uptake compared to other tracers like 17-[123I]iodoheptadecanoic acid (IHDA), with distinct metabolic pathways influencing their respective distributions . Such studies are crucial for optimizing imaging protocols and enhancing diagnostic accuracy.

Clinical Relevance

A study focusing on the use of p-IPPA in clinical settings demonstrated its potential for assessing myocardial viability in patients with ischemic heart disease. The tracer's ability to reflect changes in fatty acid metabolism provided insights into cardiac health and disease progression .

Animal Studies

Animal model studies have further elucidated the pharmacokinetics of p-IPPA, showing its rapid clearance from plasma and significant uptake in cardiac tissues within minutes post-injection. These findings support its application as a reliable tracer for real-time monitoring of myocardial metabolism .

Summary of Findings

The following table summarizes key findings related to the applications of 15-(4-Iodophenyl)pentadecanoic acid:

Mécanisme D'action

Target of Action

15-(4-Iodophenyl)pentadecanoic acid, also known as pentadecanoic acid, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has broad-reaching mechanisms of action, including AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .

Mode of Action

15-(4-Iodophenyl)pentadecanoic acid interacts with its targets in a dose-dependent manner. It has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .

Biochemical Pathways

The compound affects various biochemical pathways. Its mechanisms of action are aligned with the demonstrated anti-inflammatory, antifibrotic, and anticancer activities of pentadecanoic acid in vitro and in vivo . At certain concentrations, the activities of 15-(4-Iodophenyl)pentadecanoic acid mimic those of common therapeutics for mood disorders, microbial infections, and cancer .

Pharmacokinetics

Studies have shown that it achieves high cardiac uptake shortly after injection, followed by a rapid, two-component, tracer clearance . The kinetics of tissue concentrations of labeled hydrophilic catabolites indicate a rapid oxidation of the compound and the subsequent washout of its catabolites from heart-muscle tissue .

Result of Action

The molecular and cellular effects of 15-(4-Iodophenyl)pentadecanoic acid’s action are broad and clinically relevant. It has dose-dependent activities across numerous human cell-based systems . These activities include anti-inflammatory, antifibrotic, and anticancer effects .

Analyse Biochimique

Biochemical Properties

15-(4-Iodophenyl)pentadecanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid oxidation and synthesis. Additionally, 15-(4-Iodophenyl)pentadecanoic acid can bind to fatty acid transport proteins, facilitating its transport across cellular membranes .

Cellular Effects

The effects of 15-(4-Iodophenyl)pentadecanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are involved in regulating energy homeostasis and cell growth . Furthermore, 15-(4-Iodophenyl)pentadecanoic acid can alter gene expression patterns related to lipid metabolism, leading to changes in the cellular lipid profile .

Molecular Mechanism

At the molecular level, 15-(4-Iodophenyl)pentadecanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in lipid metabolism. For example, it has been shown to inhibit the activity of mTOR, a key regulator of cell growth and metabolism . Additionally, 15-(4-Iodophenyl)pentadecanoic acid can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 15-(4-Iodophenyl)pentadecanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 15-(4-Iodophenyl)pentadecanoic acid has been associated with sustained changes in cellular metabolism, particularly in the context of lipid accumulation and energy homeostasis .

Dosage Effects in Animal Models

In animal models, the effects of 15-(4-Iodophenyl)pentadecanoic acid vary with different dosages. Low to moderate doses have been found to enhance fatty acid oxidation and improve metabolic health, while high doses may lead to toxic effects such as lipid accumulation and oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial outcomes without adverse effects .

Metabolic Pathways

15-(4-Iodophenyl)pentadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized through β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase play crucial roles in this pathway. Additionally, 15-(4-Iodophenyl)pentadecanoic acid can influence metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation .

Transport and Distribution

The transport and distribution of 15-(4-Iodophenyl)pentadecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. Fatty acid transport proteins facilitate its uptake into cells, while intracellular binding proteins such as fatty acid-binding proteins (FABPs) help in its intracellular distribution . This compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its metabolic effects .

Subcellular Localization

15-(4-Iodophenyl)pentadecanoic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification. The subcellular localization of 15-(4-Iodophenyl)pentadecanoic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Méthodes De Préparation

Voies de synthèse:: L'acide iocanlidique est synthétisé en introduisant un marqueur d'iode-123 (^123I) sur un groupe phényle attaché à une chaîne acide pentadecanoïque. Le processus d'iodation implique généralement une substitution électrophile d'un atome d'hydrogène par l'iode-123.

Conditions réactionnelles:: Les conditions réactionnelles spécifiques pour l'iodation dépendent de la méthode de synthèse employée. Généralement, les réactions de radioiodation sont effectuées à l'aide d'oxydants tels que la chloramine-T ou l'iodogène, avec la molécule précurseur dans un solvant approprié.

Production industrielle:: L'acide iocanlidique est produit dans des installations spécialisées équipées pour la synthèse radiopharmaceutique. Ces installations gèrent le radioisotope ^123I et garantissent un contrôle qualité strict.

Analyse Des Réactions Chimiques

Réactions:: L'acide iocanlidique subit principalement des processus métaboliques in vivo, notamment la bêta-oxydation et l'incorporation dans les lipides cellulaires.

Réactifs et conditions courantes::Chloramine-T: Utilisée pour la radioiodation.

Iodogène: Un autre réactif pour l'iodation.

Enzymes biologiques: Responsables du métabolisme de l'acide iocanlidique.

Principaux produits:: Le principal produit formé par le métabolisme de l'acide iocanlidique est l'acide 15-[4-(123I)iodobenzoyl]pentadecanoïque , qui s'accumule dans les tissus cardiaques pendant l'imagerie de la perfusion myocardique.

4. Applications de la recherche scientifique

L'acide iocanlidique a plusieurs applications:

Imagerie myocardique: Utilisé pour évaluer le flux sanguin myocardique et détecter la maladie coronarienne.

Imagerie tumorale: Étudié pour la détection et la caractérisation des tumeurs.

Études métaboliques: Fournit des informations sur le métabolisme des acides gras.

5. Mécanisme d'action

L'acide iocanlidique est capté par les myocytes cardiaques et incorporé dans les lipides cellulaires. Il reflète l'utilisation des acides gras myocardiques et peut mettre en évidence les zones de perfusion réduite.

Comparaison Avec Des Composés Similaires

L'acide iocanlidique est unique en raison de son marquage radioactif spécifique avec l'iode-123. Des composés similaires comprennent d'autres analogues d'acides gras utilisés en imagerie médicale nucléaire, tels que le thallium-201 et le sestamibi au technétium-99m .

Activité Biologique

15-(4-Iodophenyl)pentadecanoic acid is a compound of interest due to its potential biological activities, particularly in the context of immune modulation and anti-inflammatory effects. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

15-(4-Iodophenyl)pentadecanoic acid is characterized by a long carbon chain with an iodine substitution on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 392.38 g/mol.

The biological activity of 15-(4-Iodophenyl)pentadecanoic acid is primarily mediated through its interaction with Toll-like receptor 7 (TLR7), which plays a critical role in the immune response. The binding of this compound to TLR7 triggers a cascade of signaling events that lead to the activation of transcription factors such as NF-κB and IRF7. This activation results in the production of pro-inflammatory cytokines and type I interferons, enhancing both innate and adaptive immune responses.

Cellular Effects

Research indicates that 15-(4-Iodophenyl)pentadecanoic acid significantly influences various cell types:

- Plasmacytoid Dendritic Cells : Induces production of type I interferons.

- Macrophages : Promotes the secretion of cytokines like TNF-α and IL-6.

These effects contribute to a robust immune response, making this compound a candidate for therapeutic applications in immunology.

Dosage Effects

The biological activity varies with dosage:

- Low Doses : Effective immune stimulation with minimal adverse effects.

- High Doses : Potential for excessive inflammation and toxicity. Studies suggest identifying threshold doses that optimize efficacy while minimizing risks.

Case Studies

-

Immune Modulation in Animal Models :

- In vivo studies demonstrated that administration of 15-(4-Iodophenyl)pentadecanoic acid led to increased levels of circulating cytokines, indicating enhanced immune activation.

- Long-term administration showed sustained immune responses, suggesting potential applications in chronic inflammatory conditions.

-

Metabolic Pathways :

- The compound influences metabolic pathways related to immune cell function, affecting enzyme activity and metabolite levels critical for immune responses.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 15-(4-Iodophenyl)pentadecanoic acid | Immune modulation, anti-inflammatory | TLR7 agonist; activates NF-κB and IRF7 |

| Pentadecanoic acid | Antibacterial | Direct antimicrobial action |

| Hexadecanoic acid | Antioxidant | Scavenges free radicals |

Propriétés

IUPAC Name |

15-(4-iodophenyl)pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONEUNUMVOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230357 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80479-93-2 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?

A1: Two main methods have been explored for synthesizing radiolabeled versions of 15-(4-Iodophenyl)pentadecanoic acid:

- Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []

- Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.